molecular formula C21H19ClFN3O B2587618 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one CAS No. 2309606-31-1

2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one

Cat. No.: B2587618
CAS No.: 2309606-31-1
M. Wt: 383.85
InChI Key: WVOMKYVHOUVHAW-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a complex organic compound that features a combination of chloro, fluoro, pyrazol, and tetrahydroisoquinoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

    Construction of the tetrahydroisoquinoline core: This might involve Pictet-Spengler condensation of an aryl ethylamine with an aldehyde.

    Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This often involves:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions could convert ketones to alcohols.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.

    Study of reaction mechanisms: Helps in understanding the behavior of similar compounds under various conditions.

Biology

    Biological assays: Used in assays to study its effects on biological systems.

    Drug development: Potential lead compound for developing new pharmaceuticals.

Medicine

    Pharmacological studies: Investigated for its potential therapeutic effects.

    Toxicology: Studied for its safety and toxicity profiles.

Industry

    Material science: Used in the development of new materials with specific properties.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one would depend on its specific biological target. Generally, such compounds may:

    Bind to receptors: Interact with specific receptors in the body to exert their effects.

    Inhibit enzymes: Act as inhibitors of enzymes involved in critical biological pathways.

    Modulate signaling pathways: Affect signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one: Lacks the fluorine substituent.

    2-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one: Lacks the chlorine substituent.

    1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one: Lacks both chlorine and fluorine substituents.

Uniqueness

The presence of both chloro and fluoro substituents in 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one may confer unique chemical and biological properties, such as:

    Enhanced binding affinity: Potentially stronger interactions with biological targets.

    Altered reactivity: Different reactivity patterns compared to compounds lacking these substituents.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O/c1-25-11-15(10-24-25)18-13-26(12-14-5-2-3-6-16(14)18)21(27)9-17-19(22)7-4-8-20(17)23/h2-8,10-11,18H,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOMKYVHOUVHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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